Cas no 1909337-82-1 (5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride)

5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability and bioavailability, while the phenyl and pyrazole moieties contribute to its structural versatility for further functionalization. The hydrochloride salt form improves solubility and handling properties, facilitating its use in synthetic workflows. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Its well-defined structure and high purity make it suitable for rigorous research applications requiring precise chemical properties.
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride structure
1909337-82-1 structure
Product name:5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
CAS No:1909337-82-1
MF:C10H10ClF2N3
Molecular Weight:245.656307697296
MDL:MFCD29907206
CID:4629442
PubChem ID:122156860

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
    • 5-(difluoromethyl)-1-phenylpyrazol-4-amine;hydrochloride
    • Z2467454541
    • MDL: MFCD29907206
    • インチ: 1S/C10H9F2N3.ClH/c11-10(12)9-8(13)6-14-15(9)7-4-2-1-3-5-7;/h1-6,10H,13H2;1H
    • InChIKey: PPXCKKMLBAOGAF-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=C(C=NN1C1C=CC=CC=1)N)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • トポロジー分子極性表面積: 43.8

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM446278-100mg
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%+
100mg
$351 2023-01-03
Enamine
EN300-266831-0.5g
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%
0.5g
$691.0 2023-11-13
Chemenu
CM446278-1g
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%+
1g
$969 2023-01-03
Chemenu
CM446278-250mg
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%+
250mg
$488 2023-01-03
Enamine
EN300-266831-10g
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%
10g
$3807.0 2023-11-13
1PlusChem
1P01B2CW-5g
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%
5g
$3234.00 2024-06-17
1PlusChem
1P01B2CW-500mg
5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%
500mg
$803.00 2025-03-19
1PlusChem
1P01B2CW-50mg
5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%
50mg
$263.00 2025-03-19
Aaron
AR01B2L8-100mg
5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%
100mg
$446.00 2025-02-09
Aaron
AR01B2L8-5g
5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
1909337-82-1 95%
5g
$3554.00 2023-12-14

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride 関連文献

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochlorideに関する追加情報

Recent Advances in the Study of 5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine Hydrochloride (CAS: 1909337-82-1)

The compound 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride (CAS: 1909337-82-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethyl and pyrazole moieties, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of investigation has been the synthesis and optimization of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride. Researchers have developed novel synthetic routes to improve yield and purity, addressing challenges associated with the introduction of the difluoromethyl group. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and reproducibility.

Pharmacological studies have revealed that 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride exhibits notable activity against specific biological targets. For instance, preliminary in vitro assays indicate its potential as an inhibitor of certain enzymes involved in inflammatory pathways. These findings suggest its applicability in treating conditions such as autoimmune diseases and chronic inflammation. Furthermore, the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles, are currently under investigation to assess its suitability for in vivo applications.

Recent research has also explored the mechanistic underpinnings of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride. Molecular docking studies and computational modeling have provided insights into its binding interactions with target proteins, highlighting the role of the difluoromethyl group in enhancing binding affinity and selectivity. These computational findings are being validated through experimental studies, including X-ray crystallography and surface plasmon resonance (SPR) assays.

In addition to its therapeutic potential, the safety and toxicity profiles of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride are being rigorously evaluated. Preclinical studies in animal models have shown encouraging results, with no significant adverse effects observed at therapeutic doses. However, further toxicological assessments are necessary to ensure its safety for human use.

In conclusion, 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride (CAS: 1909337-82-1) represents a promising compound in the realm of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activity, make it a compelling subject for ongoing research. Future studies will likely focus on optimizing its pharmacological properties, elucidating its mechanisms of action, and advancing it through the drug development pipeline.

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